(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate
Overview
Description
(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H23O6PS and a molecular weight of 350.37 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its stability and specific reactivity, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate typically involves the reaction of diisopropyl phosphite with 4-methylbenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the product . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding phosphonic acid derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically requires aqueous acidic or basic conditions, with temperatures ranging from room temperature to reflux.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phosphonates.
Hydrolysis Products: The primary product of hydrolysis is the corresponding phosphonic acid derivative.
Scientific Research Applications
(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate involves its reactivity with nucleophiles and its ability to form stable phosphonate esters . The compound targets specific molecular pathways by interacting with enzymes and proteins, thereby influencing biochemical processes . Its sulfonate group plays a crucial role in its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (methanesulfonyloxymethyl)phosphonate
- Diethyl (tosyloxy)methylphosphonate
- Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester
Uniqueness
(Diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate is unique due to its specific reactivity and stability, which makes it particularly useful in proteomics research . Compared to similar compounds, it offers better control over reaction conditions and yields more consistent results in biochemical assays .
Properties
IUPAC Name |
di(propan-2-yloxy)phosphorylmethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O6PS/c1-11(2)19-21(15,20-12(3)4)10-18-22(16,17)14-8-6-13(5)7-9-14/h6-9,11-12H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAQMNVHSKISRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447465 | |
Record name | (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35717-98-7 | |
Record name | (diisopropoxyphosphoryl)methyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(propan-2-yl) [(4-methylbenzenesulfonyl)oxy]methanephosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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